N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
CAS No.: 2377608-59-6
Cat. No.: VC7564203
Molecular Formula: C15H24BNO4S
Molecular Weight: 325.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377608-59-6 |
|---|---|
| Molecular Formula | C15H24BNO4S |
| Molecular Weight | 325.23 |
| IUPAC Name | N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C15H24BNO4S/c1-6-11-17-22(18,19)13-9-7-12(8-10-13)16-20-14(2,3)15(4,5)21-16/h7-10,17H,6,11H2,1-5H3 |
| Standard InChI Key | URPCRQBRTIKFHJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NCCC |
Introduction
N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound with the CAS number 2377608-59-6. It belongs to the class of boronic acid derivatives, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound combines a sulfonamide group with a boronic acid pinacol ester, making it a versatile intermediate in pharmaceutical and materials chemistry.
Synthesis Methods
The synthesis of N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonamide with a boronic acid pinacol ester under palladium catalysis. This process is common in the preparation of boronic acid derivatives for cross-coupling reactions.
Applications
-
Pharmaceutical Synthesis: Boronic acid derivatives are crucial in the synthesis of complex pharmaceutical molecules due to their ability to participate in Suzuki-Miyaura reactions, allowing for the formation of carbon-carbon bonds efficiently.
-
Materials Science: These compounds can also be used in the development of new materials, such as polymers and organic electronic devices, due to their ability to form stable bonds with various organic substrates.
Hazard Information
-
Hazard Statements: Generally, compounds containing boronic acid esters may pose risks such as skin and eye irritation. Specific hazard statements for this compound are not detailed, but it is advisable to handle it with caution.
-
Precautionary Measures: Wear protective clothing, gloves, and safety glasses. Work in a well-ventilated area or fume hood.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C17H26BN3O4S |
| Molecular Weight | 325.23 g/mol |
| CAS Number | 2377608-59-6 |
| Synthesis Method | Palladium-catalyzed cross-coupling |
| Applications | Pharmaceutical synthesis, materials science |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume